4-Methoxycinnoline
Overview
Description
4-Methoxycinnoline, also known as 4-Cinnolinyl methyl ether, is a chemical compound with the molecular formula C9H8N2O .
Synthesis Analysis
The synthesis of cinnoline derivatives, including 4-Methoxycinnoline, has been a subject of considerable research. These derivatives have been found to possess potent antimicrobial activity, particularly against gram-positive strains and fungi, through their interaction with the cell wall and DNA structures .Molecular Structure Analysis
The molecular structure of 4-Methoxycinnoline consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight of this compound is 160.17 g/mol .Chemical Reactions Analysis
In the N-oxidation of 4-chlorocinnoline and 4-methoxycinnoline, the yields of 2-oxides were much more compared with those of 1-oxides . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Scientific Research Applications
Antioxidant and Biological Activities
Ferulic acid, a compound related to 4-methoxycinnoline, is known for its antioxidant properties and potential health benefits against disorders linked to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. This review highlights the antioxidant properties of ferulic acid, its occurrence in foods, and its various biological activities, including its distribution, structural patterns, and bioactivities in food research (Silva & Batista, 2017).
Applications in Cancer Research
4-Hydroxy-3-methoxycinnamic acid, another variant of 4-methoxycinnoline, has shown promise in cancer research. A study on novel synthesized ferulic acid derivatives demonstrated significant cytotoxic and apoptotic effects on leukemia cell lines, indicating potential for pharmacological applications in cancer treatment (Ünver & Cantürk, 2018).
Anti-Obesity and Anti-Hyperglycemic Properties
A study exploring 4-hydroxy-3-methoxycinnamic acid (ferulic acid) revealed its anti-obesity and anti-hyperglycemic properties. This compound exhibited beneficial metabolic effects, including protection against diet-induced weight gain, reduced food intake, and improved overall metabolic phenotype in mice. The study provides insights into the molecular mechanisms mediating these effects, such as the modulation of hypothalamic orexigenic neuropeptides and the inactivation of the transcription factor FoxO1 (Kinyua et al., 2018).
Analytical Methodologies for Quantification
Ferulic acid's widespread occurrence in the plant world has led to interest in its extraction from agricultural waste. This paper provides an overview of analytical methodologies developed for the quantification of ferulic acid and its oligomers, highlighting its potential applications in the food industry and health and cosmetic markets (Barberousse et al., 2008).
Therapeutic Applications
The therapeutic applications of ferulic acid, a compound related to 4-methoxycinnoline, have been extensively studied. It shows potential in treating diabetes, cancer, and cardiovascular diseases, mainly due to its antioxidant and anti-inflammatory action. Ferulic acid also exhibits a variety of biological activities, including anticarcinogenic, antiallergic, antimicrobial, antiviral, hepatoprotective, metal chelation, and modulation of enzyme activity and gene expression (Babbar et al., 2021).
properties
IUPAC Name |
4-methoxycinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPKWOIIQKBTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187582 | |
Record name | 4-Cinnolinyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycinnoline | |
CAS RN |
3397-78-2 | |
Record name | 4-Cinnolinyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cinnolinyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CINNOLINYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEG2E1A01C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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